molecular formula C15H20O3 B585991 Shizukolidol CAS No. 90332-92-6

Shizukolidol

Cat. No. B585991
CAS RN: 90332-92-6
M. Wt: 248.322
InChI Key: SILRZHXBWKFKMJ-BPLDGKMQSA-N
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Description

Shizukolidol is a natural compound with the molecular formula C15H20O3 and a molecular weight of 248.3 g/mol . It’s a type of sesquiterpenoid and is typically found in the form of a powder . It is sourced from the herbs of Chloranthus henryi .


Physical And Chemical Properties Analysis

Shizukolidol is a powder . It can be dissolved in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . .

Scientific Research Applications

Antimicrobial Activity

  • Sesquiterpene Lactones and Phenols from Magnolia vovidessi :
    • Shizukolidol, isolated from Magnolia vovidessi, exhibited antibacterial activity against Chryseobacterium sp. This finding is significant in agricultural science as Chryseobacterium sp. is a phytopathogenic bacterium.
    • Ramírez-Reyes et al., 2018
  • Sesquiterpenoid with New Skeleton from Chloranthus henryi :
    • In this study, shizukolidol, isolated from Chloranthus henryi, demonstrated anti-tumor activities against Hela and K562 human tumor cell lines.
    • Wu et al., 2007
  • Two New Sesquiterpenes from Chloranthus japonicus Sieb :
    • Shizukolidol was also identified in Chloranthus japonicus Sieb, contributing to the plant's medicinal value and chemical diversity.
    • Lu et al., 2016
    In conclusion, shizukolidol is a compound of significant interest in the field of natural product research, particularly for its antimicrobial and anti-tumor properties. Its occurrence in various plant species underscores its potential in pharmacological research and applications.

Mechanism of Action

Target of Action

Shizukolidol is a natural compound derived from diverse botanical sources

Biochemical Pathways

Given the compound’s natural origin and its potential anti-inflammatory attributes , it could be hypothesized that it may interact with pathways related to inflammation.

Result of Action

Shizukolidol has been recognized for its profound anti-inflammatory attributes within the scientific community . This suggests that the molecular and cellular effects of Shizukolidol’s action could potentially be related to the modulation of inflammatory responses.

properties

IUPAC Name

(4aR,5R,8aR)-5-hydroxy-3,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-10-7-12-14(2,5-4-6-15(12,3)17)8-11(10)18-13(9)16/h8,12,17H,4-7H2,1-3H3/t12-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILRZHXBWKFKMJ-BPLDGKMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(CCCC3(C)O)(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H]3[C@](CCC[C@@]3(C)O)(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119566
Record name (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Shizukolidol

CAS RN

90332-92-6
Record name (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90332-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the known antimicrobial activity of Shizukolidol?

A1: Shizukolidol, an eudesmane-type sesquiterpenoid lactone, has demonstrated antibacterial activity against the phytopathogenic bacterium Chryseobacterium sp. with a minimum inhibitory concentration (MIC) of 400 μg/mL. [] This finding suggests its potential for agricultural applications in controlling plant diseases caused by this bacterium.

Q2: Besides Shizukolidol, what other compounds were identified in the Magnolia vovidessi extract?

A2: Along with Shizukolidol, researchers identified several other compounds in the Magnolia vovidessi extract, including:

  • Phenolic acids: Mexicanin, Parthenolide, Costunolide, Astragalin, Quercetin, p-Coumaric acid, Chlorogenic acid, Vanillin, Vanillic acid, 4-Hydroxybenzoic acid, Protocatechuic acid, Shikimic acid []

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